1-(2-Amino-5-(2,2,2-trifluoroethyl)phenyl)ethan-1-one
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Overview
Description
1-(2-Amino-5-(2,2,2-trifluoroethyl)phenyl)ethan-1-one is an organic compound characterized by the presence of an amino group, a trifluoroethyl group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-5-(2,2,2-trifluoroethyl)phenyl)ethan-1-one typically involves the reaction of 2,2,2-trifluoroethylamine with a suitable precursor. One common method includes the reaction of 2,2,2-trifluoroethylamine with a substituted benzaldehyde under acidic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-5-(2,2,2-trifluoroethyl)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
1-(2-Amino-5-(2,2,2-trifluoroethyl)phenyl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-(2,2,2-trifluoroethyl)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects .
Comparison with Similar Compounds
2,2,2-Trifluoroethylamine: Shares the trifluoroethyl group but lacks the phenyl ring.
2-Amino-5-fluorobenzophenone: Contains a similar amino group and phenyl ring but with a fluorine substituent instead of the trifluoroethyl group.
Uniqueness: 1-(2-Amino-5-(2,2,2-trifluoroethyl)phenyl)ethan-1-one is unique due to the presence of both the trifluoroethyl group and the phenyl ring, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H10F3NO |
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Molecular Weight |
217.19 g/mol |
IUPAC Name |
1-[2-amino-5-(2,2,2-trifluoroethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H10F3NO/c1-6(15)8-4-7(2-3-9(8)14)5-10(11,12)13/h2-4H,5,14H2,1H3 |
InChI Key |
ZBFRLLRTFLNTKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)CC(F)(F)F)N |
Origin of Product |
United States |
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